3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane
Overview
Description
3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane is a complex organic compound that features a quinoline moiety and a bicyclo[3.3.1]nonane framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[331]Nonane typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the bicyclo[3.3.1]nonane structure through a series of cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The quinoline ring can be hydrogenated to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrogenation of the quinoline ring results in tetrahydroquinoline derivatives .
Scientific Research Applications
3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane involves its interaction with specific molecular targets. The nitro group and quinoline ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(6-Nitro-2-quinolinyl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane: A similar compound with a different bicyclic framework.
3-(6-Nitro-2-quinolinyl)-3,10-diazabicyclo[4.3.1]decane: Another related compound with a different bicyclic structure.
Uniqueness
3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane is unique due to its specific bicyclic framework and the presence of both a nitro group and a quinoline ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-(3,9-diazabicyclo[3.3.1]nonan-3-yl)-6-nitroquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)14-5-6-15-11(8-14)4-7-16(18-15)19-9-12-2-1-3-13(10-19)17-12/h4-8,12-13,17H,1-3,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSBRHYSIKSARS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)N2)C3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207642 | |
Record name | 3-(6-Nitro-2-quinolinyl)-3,9-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101207642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946077-55-0 | |
Record name | 3-(6-Nitro-2-quinolinyl)-3,9-diazabicyclo[3.3.1]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946077-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Nitro-2-quinolinyl)-3,9-diazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101207642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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